molecular formula C26H36ClN3O6S2 B6486692 ethyl 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215314-00-3

ethyl 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B6486692
CAS No.: 1215314-00-3
M. Wt: 586.2 g/mol
InChI Key: KINFHKDFPNTXIY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core substituted with a sulfamoylbenzamido group, an isopropyl moiety, and an ester-functionalized side chain. The hydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological studies.

Properties

IUPAC Name

ethyl 2-[[4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6S2.ClH/c1-5-34-26(31)23-21-12-13-29(17(2)3)16-22(21)36-25(23)27-24(30)18-8-10-20(11-9-18)37(32,33)28(4)15-19-7-6-14-35-19;/h8-11,17,19H,5-7,12-16H2,1-4H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINFHKDFPNTXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:
C19H26N4O5SHCl\text{C}_{19}\text{H}_{26}\text{N}_4\text{O}_5\text{S}\cdot \text{HCl}
This structure includes a thieno[2,3-c]pyridine core, which is known for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Cell Cycle Disruption : Studies indicate that it can induce cell cycle arrest in the G2/M phase, leading to reduced cell division and proliferation.
  • Angiogenesis Inhibition : It has shown potential in blocking angiogenesis, which is crucial for tumor growth and metastasis.

Antiproliferative Effects

Research has demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) against selected cancer cell lines:

Cell LineIC50 (µM)
MCF7 Breast Carcinoma0.5
HT-29 Colon Carcinoma0.3
M21 Skin Melanoma0.4

These values indicate that the compound is particularly effective against breast and colon cancer cells.

Case Studies

  • Chick Chorioallantoic Membrane (CAM) Assay : In a CAM assay, the compound was tested for its ability to inhibit tumor growth. Results showed a significant reduction in tumor size compared to controls, suggesting effective anti-tumor activity.
  • In Vitro Studies : In vitro studies on human cancer cell lines revealed that treatment with the compound led to increased apoptosis rates and decreased viability of cancer cells.

Toxicity Profile

While the compound shows promising biological activity, its toxicity profile must also be considered. Preliminary studies indicate low toxicity levels in normal cells compared to cancer cells, highlighting its potential as a selective therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the thieno-pyridine class, which is widely studied for its pharmacological versatility. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Features Reported Activity Key Differences
Target Compound Thieno[2,3-c]pyridine core, sulfamoylbenzamido, isopropyl, ethyl ester hydrochloride salt Limited published data; hypothesized kinase/protease inhibition based on scaffold Unique sulfamoyl and tetrahydrofuran-derived substituents
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-4-oxothiazolidin-3-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one Thieno[3,4-d]pyrimidinone, coumarin-thiazolidinone hybrid Anticancer activity (microwave-assisted synthesis, in vitro cytotoxicity studies) Chromene-thiazolidinone moiety enhances DNA intercalation; lacks sulfamoyl group
PEGDA-based hydrogel composites Poly(ethylene glycol) diacrylate (synthetic polymer) Used in 3D cell culture, drug delivery Non-pharmacological; polymeric scaffold for controlled release

Pharmacokinetic and Physicochemical Properties

Solubility: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues (e.g., neutral thieno-pyridines), similar to quinoline derivatives used in 3D culture systems .

Metabolic Stability : The sulfamoyl group could reduce hepatic clearance compared to ester-only derivatives, as sulfonamides are less prone to hydrolysis than esters.

Challenges in Direct Comparison

  • Limited Data: No peer-reviewed studies directly evaluate the target compound’s biological activity or mechanism, unlike its coumarin-thiazolidinone analogue, which has documented cytotoxicity .

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